Product packaging for Boc-alpha-allyl-DL-Pro-OH(Cat. No.:CAS No. 315234-49-2)

Boc-alpha-allyl-DL-Pro-OH

Cat. No.: B1276854
CAS No.: 315234-49-2
M. Wt: 255.31 g/mol
InChI Key: ZTMLHNDSVVOEEH-UHFFFAOYSA-N
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Description

Contextualization within Unnatural Amino Acid Chemistry

The field of unnatural amino acid chemistry focuses on the design, synthesis, and incorporation of amino acids not found in the canonical set of twenty. These novel building blocks introduce unique side chains and conformational properties, enabling the creation of peptides and proteins with enhanced or entirely new functions. sigmaaldrich.com

The introduction of a second substituent at the α-carbon of an amino acid, as seen in Boc-alpha-allyl-DL-Pro-OH, drastically restricts the conformational freedom of the peptide backbone. jst.go.jpnih.gov This steric hindrance limits the accessible values of the phi (φ) and psi (ψ) dihedral angles, forcing the peptide chain to adopt specific secondary structures, such as helices or turns. jst.go.jpnih.govrsc.orgsci-hub.se For instance, peptides containing α,α-disubstituted amino acids often exhibit a propensity for 3(10)-helical or α-helical conformations. rsc.org This conformational control is crucial in the design of peptidomimetics, where the goal is to mimic the bioactive conformation of a natural peptide while improving its stability and bioavailability. nih.gov The cyclic nature of the proline ring in this compound further constrains the backbone, making it a potent inducer of specific secondary structures. nih.govmdpi.com

The allyl group (–CH2–CH=CH2) is a highly versatile functional group in organic synthesis. wikipedia.org Its presence in this compound offers a reactive handle for a variety of chemical modifications. wikipedia.orgfiveable.me The double bond of the allyl group can participate in numerous reactions, including:

Allylation: The addition of the allyl group to other molecules. wikipedia.org

Oxidation: Conversion to diols or other oxygenated derivatives. wikipedia.org

Metathesis: A powerful reaction for forming new carbon-carbon double bonds. nih.gov

Palladium-catalyzed reactions: Such as the Tsuji-Trost reaction, for the formation of new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

Furthermore, the allyl group can serve as a protecting group for alcohols and amines, which can be selectively removed under mild conditions, often using palladium catalysts. organic-chemistry.orgnih.govacs.org This orthogonality makes it a valuable tool in multi-step syntheses of complex molecules. organic-chemistry.org

Importance in Peptide and Peptidomimetic Research

The unique combination of a conformationally constrained proline scaffold and a reactive allyl handle makes this compound a valuable asset in peptide and peptidomimetic research.

This compound serves as a versatile building block for the de novo synthesis of complex molecular architectures. mdpi.comresearchgate.net Its incorporation into peptide chains allows for the precise control of the three-dimensional structure. sigmaaldrich.com The allyl group provides a site for post-synthetic modification, enabling the attachment of other molecules, such as fluorescent probes, imaging agents, or drug payloads. nih.gov This "bottom-up" approach, starting from well-defined building blocks, is a powerful strategy for creating novel functional molecules. mdpi.com

Peptides often suffer from poor stability in biological systems due to enzymatic degradation. The incorporation of unnatural amino acids like α,α-disubstituted prolines can significantly enhance the proteolytic stability of peptides. sigmaaldrich.com The steric bulk of the α-allyl group hinders the approach of proteases, thereby increasing the half-life of the peptide. nih.gov Furthermore, by constraining the peptide into its bioactive conformation, the potency and selectivity of its biological activity can be improved. sigmaaldrich.com

Overview of Related Proline Derivatives and their Utility

Proline and its derivatives are a unique class of amino acids due to the cyclic nature of their side chain, which is fused to the backbone nitrogen. This structural feature imposes significant conformational constraints on the peptide backbone. nih.govmdpi.com A wide variety of proline analogues have been synthesized to further modulate these conformational properties and introduce new functionalities. nih.govnih.govontosight.ai

For example, 4-substituted prolines have been extensively studied to influence the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the peptide bond. nih.govacs.org The introduction of electron-withdrawing groups, such as fluorine, can have profound stereoelectronic effects on the peptide conformation. acs.org Other derivatives, such as those incorporating additional rings (bicyclic prolines) or heteroatoms, offer even greater control over the molecular architecture. nih.govworldscientific.com These proline derivatives have found applications in a wide range of fields, from medicinal chemistry to materials science. nih.govontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO4 B1276854 Boc-alpha-allyl-DL-Pro-OH CAS No. 315234-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLHNDSVVOEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404818
Record name Boc-alpha-allyl-DL-Pro-OH
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URL https://comptox.epa.gov/dashboard/DTXSID10404818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315234-49-2
Record name Boc-alpha-allyl-DL-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Advanced Chemical Transformations

Synthetic Pathways to Boc-alpha-allyl-DL-Pro-OH

The synthesis of α,α-disubstituted amino acids like this compound presents a significant stereochemical challenge. The creation of a quaternary chiral center requires precise control over the reaction conditions to achieve the desired stereoisomer.

Stereoselective Synthesis Approaches

The primary strategy for the stereoselective synthesis of α-allyl proline derivatives involves the diastereoselective alkylation of a proline enolate precursor. This approach typically starts with an N-protected proline ester, which is deprotonated to form a chiral enolate. Subsequent reaction with an allyl halide introduces the allyl group at the α-position. The stereochemical outcome of this alkylation is influenced by several factors, including the nature of the N-protecting group, the ester moiety, the base used for deprotonation, and the reaction temperature.

One common method involves the diastereoselective alkylation of N-Boc-pyroglutamic acid derivatives. du.ac.in By carefully selecting the reaction conditions, it is possible to control the direction of the incoming electrophile (allyl bromide), leading to the preferential formation of one diastereomer. Phase-transfer catalysis has also been employed for the allylation of proline derivatives, offering a practical method for achieving stereoselectivity. acs.org

Optimization of Reaction Conditions for Scalable Production

Transitioning from laboratory-scale synthesis to scalable production necessitates the optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include the choice of catalyst, solvent, temperature, and the management of reaction byproducts.

Palladium-catalyzed allylic alkylation represents a powerful tool for the formation of C-C bonds and has been applied to the synthesis of proline derivatives. nih.govresearchgate.net Dual catalytic systems, combining a palladium catalyst with an organocatalyst like proline, have been shown to be effective for the α-allylation of ketones and aldehydes with allylic alcohols. chempep.comacs.org The choice of the palladium ligand is crucial for achieving high catalytic activity and stereoselectivity. For instance, ligands with a large bite angle, such as Xantphos, have been found to be essential for the generation of the key π-allyl palladium intermediate. chempep.com

Catalyst SystemSubstrateElectrophileDiastereomeric Ratio (dr)Yield (%)Reference
Pd(OAc)₂ / Xantphos / ProlineCyclohexanoneAllyl alcohol-85 chempep.com
Pd₂(dba)₃ / (R,R)-ANDEN-PhosN-Boc-proline methyl esterAllyl acetate95:592 peptide.com

The choice of the N-protecting group significantly impacts the efficiency and stereochemical outcome of the synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its facile removal with acid. nih.govnih.gov In the context of diastereoselective alkylation of proline enolates, the Boc group plays a crucial role in directing the stereochemistry of the reaction. thieme-connect.de The steric bulk of the Boc group can influence the conformation of the enolate, thereby favoring the approach of the electrophile from a specific face. thieme-connect.de

Studies have shown that the diastereoselectivity of the alkylation of N-Boc-4-substituted proline esters is dependent on both the N-protecting group and the alkylating reagent. thieme-connect.de The Boc group, in combination with a suitable chiral auxiliary on the ester, can enhance the diastereoselectivity of the allylation reaction.

Incorporation into Peptidic Structures

The unique conformational properties of this compound make it a valuable building block for the synthesis of modified peptides with controlled secondary structures.

Solid-Phase Peptide Synthesis (SPPS) Applications

The incorporation of sterically hindered α,α-disubstituted amino acids like this compound into peptide chains using Solid-Phase Peptide Synthesis (SPPS) can be challenging. peptide.com The bulky substituents at the α-carbon can hinder the coupling reaction, leading to incomplete reactions and the formation of deletion sequences.

To overcome these challenges, optimized coupling protocols are required. Standard coupling reagents such as HBTU and PyBOP are often used in excess, along with extended coupling times, to drive the reaction to completion. acs.orgpeptide.com The choice of solvent can also play a role, with more polar solvents sometimes facilitating the coupling of hindered amino acids.

The Boc/Bzl protection strategy is commonly employed in SPPS. nih.govchemimpex.com The Boc group serves as the temporary Nα-protecting group, which is removed at each cycle with trifluoroacetic acid (TFA). The side chains of other amino acids are protected with more acid-stable groups, such as benzyl (B1604629) esters, which are typically removed at the end of the synthesis with strong acids like hydrogen fluoride (B91410) (HF). chemimpex.com

Coupling ReagentN-Protecting GroupC-Terminal Amino AcidCoupling TimeYield per Step (%)Reference
HBTU/DIPEABocGlycine-Resin2 h>99 acs.org
PyBOP/DIPEABocValine-Resin4 h~98 peptide.com
DIC/HOBtBocAlanine-Resin2 h>99 peptide.com

The successful incorporation of this compound into peptides opens up possibilities for creating novel peptidomimetics with enhanced stability and biological activity. The allyl group can also serve as a handle for further chemical modifications, allowing for the synthesis of complex peptide architectures.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers the distinct advantage of allowing for the isolation and purification of intermediate peptide fragments. slideshare.net This ensures high purity at each stage and is particularly useful for large-scale synthesis or for sequences that are difficult to assemble on a solid support. researchgate.net The synthesis can proceed through either a stepwise addition of single amino acid residues or a fragment condensation approach, where protected peptide segments are coupled together. slideshare.net

A cornerstone of modern chemical synthesis, including solution-phase peptide synthesis, is the concept of orthogonal protection. fiveable.me This strategy involves the use of multiple protecting groups within a single molecule, each of which can be selectively removed under a specific set of reaction conditions without affecting the others. fiveable.menih.gov This allows for precise, directed chemical modifications at various points in a complex molecule.

In the case of this compound, the Boc group and the allyl group form an orthogonal pair.

The Boc group is acid-labile and is selectively cleaved with acids like TFA. libretexts.org

The allyl group is stable to the acidic conditions used for Boc removal but can be selectively removed using transition metal catalysis, typically involving palladium(0) complexes in the presence of a scavenger.

This orthogonality is highly valuable. For instance, a peptide chain can be elongated using Boc chemistry, and once the full-length backbone is assembled, the allyl group on the proline residue can be selectively deprotected or modified to introduce branching, cyclization, or other functionalities, all while the other side-chain protecting groups (e.g., benzyl esters) remain in place. sigmaaldrich.com

Table 2: Example of an Orthogonal Protecting Group Scheme
Protecting GroupFunctionality ProtectedCleavage ConditionStability
Boc (tert-butyloxycarbonyl)Nα-AmineAcid (e.g., TFA) libretexts.orgStable to base and Pd(0).
AllylSide Chain (Hypothetical)Pd(0) catalysisStable to acid and base.
Fmoc (Fluorenylmethyloxycarbonyl)Nα-AmineBase (e.g., Piperidine) libretexts.orgStable to acid and Pd(0).

Chemical Modifications and Derivatization Reactions of the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) is a versatile functional handle for a wide range of chemical transformations due to the reactivity of its carbon-carbon double bond. wikipedia.org

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), has become a powerful tool in peptide chemistry for introducing conformational constraints. nih.gov This reaction utilizes catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to form a new double bond between two pre-existing olefins within the same molecule, releasing a small volatile olefin like ethylene. harvard.edu

By incorporating this compound and another olefin-containing amino acid (such as allylglycine) into a peptide sequence, RCM can be used to create a covalent hydrocarbon bridge between the two residues. nih.govpeptide.com This "stapling" of the peptide backbone restricts its conformational freedom, often locking it into a specific secondary structure (e.g., an α-helix or β-turn) that can enhance biological activity, improve stability against proteolysis, and increase cell permeability. nih.gov The reaction is highly functional-group tolerant, making it suitable for complex, fully protected peptides. harvard.edu

The double bond of the allyl group is susceptible to a variety of classic oxidation and reduction reactions, allowing for its conversion into other functional groups.

Oxidation:

Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the alkene into a diol, introducing two hydroxyl groups.

Oxidative Cleavage: More vigorous oxidation with ozone (O₃) followed by a reductive or oxidative workup (ozonolysis) can cleave the double bond entirely, yielding aldehydes or carboxylic acids. This can be a method to introduce carbonyl functionalities into the peptide side chain.

Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (mCPBA) can convert the alkene into an epoxide, a reactive intermediate for further functionalization.

Reduction:

Catalytic Hydrogenation: The most common method for reducing the allyl group is catalytic hydrogenation. Using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), the double bond is saturated to form a propyl group (–CH₂–CH₂–CH₃). peptide.com This transformation is often performed after an RCM reaction to create a more flexible, saturated hydrocarbon staple, which can have different conformational effects compared to the unsaturated bridge. nih.gov

Table 3: Summary of Potential Allyl Group Transformations
Reaction TypeExample Reagent(s)Resulting Functional Group
ReductionH₂, Pd/CPropyl group
DihydroxylationOsO₄, NMODiol
EpoxidationmCPBAEpoxide
Oxidative Cleavage1. O₃; 2. Zn/H₂OAldehyde
Ring-Closing MetathesisGrubbs' CatalystCyclic Alkene (Intramolecular)

Cross-Coupling Reactions for Further Functionalization

The allyl group of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the alpha-position of the proline ring. These transformations are pivotal for creating libraries of novel compounds for biological screening. Reactions such as the Mizoroki-Heck and Suzuki-Miyaura couplings have been explored to append aryl and vinyl groups, significantly expanding the chemical space accessible from this starting material.

The Mizoroki-Heck reaction, which couples the allylic olefin with an aryl or vinyl halide, has been shown to proceed with Boc-protected allylic amines. researchgate.netchem-station.com While specific studies on this compound are limited, related systems demonstrate the feasibility of such transformations. For instance, the Heck reaction of N-Boc-allylamine with aryl bromides has been developed to produce a range of Boc-protected trans-cinnamylamines. researchgate.net The reaction conditions, including the choice of palladium precatalyst, ligand, and base, are critical in determining the product distribution and yield. researchgate.net

Similarly, the Suzuki-Miyaura coupling offers a powerful method for C-C bond formation between the allylic moiety and an organoboron reagent. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net The palladium-catalyzed Suzuki-Miyaura cross-coupling of oxygen-substituted allylboronates with aryl and vinyl halides has been shown to produce various allylic siloxanes with high efficiency and regioselectivity. organic-chemistry.org While direct examples with this compound are not extensively documented, the principles of these reactions suggest its potential as a substrate for creating novel alpha-substituted proline derivatives.

Interactive Data Table: Representative Cross-Coupling Reactions on Allylic Systems

EntryCoupling TypeAllylic SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Ref.
1Mizoroki-HeckN-Boc-allylamineBromobenzenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF75 researchgate.net
2Mizoroki-HeckN-Boc-allylamine4-BromoanisolePdCl₂(PPh₃)₂NaOAcNMP82 researchgate.net
3Suzuki-MiyauraAllylboronate4-IodoanisolePd(PPh₃)₄K₃PO₄Toluene/H₂O92 organic-chemistry.org
4Suzuki-MiyauraAllylboronate(E)-β-BromostyrenePd₂(dba)₃ / SPhosCsFDioxane88 organic-chemistry.org

Chiral Allylic Amine Synthesis and Stereochemical Control

The synthesis of chiral allylic amines is of significant interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. nih.govnih.govbeilstein-journals.org this compound, being a racemic mixture of a chiral molecule, presents opportunities for diastereoselective reactions to generate enantioenriched products. The stereochemical outcome of reactions involving this compound is influenced by the existing stereocenter at the alpha-position, which can direct the approach of incoming reagents.

While the direct use of this compound as a chiral auxiliary in the synthesis of other chiral allylic amines is not well-documented, the principles of diastereoselective alkylation of proline derivatives provide a foundational understanding. nih.gov The stereochemical course of such reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the nature of the N-protecting group. nih.govacs.org For instance, the alkylation of N-Boc-proline esters has been shown to proceed with high diastereoselectivity, with the bulky N-Boc group playing a crucial role in directing the stereochemical outcome. nih.gov

In the context of synthesizing chiral allylic amines, one can envision leveraging the proline scaffold of this compound to control the stereochemistry of a newly formed chiral center. For example, a diastereoselective addition to the allyl group could be influenced by the adjacent chiral quaternary center. The choice of reagents and the specific reaction pathway would be critical in achieving high levels of stereochemical control. Although specific examples are scarce, the broader literature on diastereoselective reactions of proline derivatives suggests that high levels of induction are achievable. nih.gov

Interactive Data Table: Diastereoselective Reactions of Proline Derivatives

EntryProline DerivativeReaction TypeElectrophileBaseDiastereomeric RatioRef.
1N-Boc-(2S,4R)-4-TBDPS-proline methyl esterAlkylationMeILDA95:5 nih.gov
2N-Boc-(2S,4R)-4-TBDPS-proline methyl esterAlkylationBnBrLDA98:2 nih.gov
3N-Boc-L-proline methyl esterAlkylationAllyl BromideLHMDS>99:1 nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Structural Elucidation Methodologies

Confirming the covalent structure and stereochemistry of Boc-alpha-allyl-DL-Pro-OH is the primary objective of structural elucidation. High-resolution spectroscopic methods are the tools of choice for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Due to the restricted rotation around the amide bond formed by the Boc group and the proline nitrogen, the compound can exist as a mixture of cis and trans isomers. ¹H and ¹³C NMR spectra would be expected to show two distinct sets of signals corresponding to these two rotamers. The relative integration of these signals allows for the quantification of the isomeric ratio in a given solvent and at a specific temperature.

Furthermore, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide insights into the spatial proximity of protons, which is crucial for detailed conformational analysis. These studies can help determine the preferred three-dimensional structure of both the cis and trans isomers, including the orientation of the allyl and carboxylic acid groups relative to the pyrrolidine (B122466) ring. The presence of the chiral center at the alpha-carbon adds another layer of complexity, which NMR can help to resolve by analyzing the diastereomeric interactions.

Table 1: Expected ¹H NMR Data for this compound Isomers

Proton Expected Chemical Shift (ppm) - Trans Isomer Expected Chemical Shift (ppm) - Cis Isomer Multiplicity
Boc (9H) ~1.40 ~1.45 s
Allyl (-CH=) 5.6 - 5.9 5.6 - 5.9 m
Allyl (=CH₂) 5.0 - 5.2 5.0 - 5.2 m
Allyl (-CH₂-) 2.5 - 2.8 2.5 - 2.8 m
Pyrrolidine (ring CH₂) 1.8 - 2.3 & 3.3 - 3.6 1.8 - 2.3 & 3.3 - 3.6 m
COOH >10 >10 br s

Note: This table represents hypothetical data based on typical values for similar structures. Actual values may vary.

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula, C₁₃H₂₁NO₄.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Under typical ionization conditions like electrospray ionization (ESI), the molecule would likely be observed as its protonated form [M+H]⁺ or sodiated form [M+Na]⁺. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Common fragmentation for Boc-protected amino acids involves the loss of the Boc group or parts of it.

Key Expected Fragmentation Pathways:

Loss of isobutylene (B52900) (56 Da) from the Boc group to yield [M - C₄H₈ + H]⁺.

Loss of the entire Boc group (100 Da) to yield [M - C₅H₈O₂ + H]⁺.

Loss of CO₂ (44 Da) from the carboxylic acid group.

These fragmentation patterns provide a fingerprint that helps to confirm the identity of the compound.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
[M+H]⁺ (Monoisotopic) 256.1543 u
[M+Na]⁺ (Monoisotopic) 278.1363 u

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of stereocenters. To perform this analysis, a single, high-quality crystal of this compound must be grown. Since the starting material is a DL-racemic mixture, the crystal may form as a racemic compound or, less commonly, undergo spontaneous resolution.

The resulting crystal structure would unambiguously determine the solid-state conformation of the molecule, revealing the specific rotamer (cis or trans) present in the crystal lattice and the precise orientation of the allyl group. For a chiral, enantiomerically pure sample, anomalous dispersion effects during the diffraction experiment can be used to determine the absolute configuration (R or S) of the alpha-carbon.

Chromatographic and Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Using a reversed-phase column (e.g., C18), a gradient of water and an organic solvent like acetonitrile (B52724) allows for the separation of the target compound from starting materials, reagents, and by-products. The purity is calculated by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector.

For the separation of the D and L enantiomers, chiral HPLC is required. A specialized chiral stationary phase (CSP) can resolve the racemic mixture into two distinct peaks. The relative area of these two peaks is used to determine the enantiomeric excess (ee) of a sample, which is a critical parameter in asymmetric synthesis.

While this compound itself is generally not volatile enough for direct analysis by Gas Chromatography (GC) without derivatization, GC is an important tool for analyzing volatile by-products or residual solvents from its synthesis. For instance, solvents used in the reaction or purification steps (e.g., toluene, ethyl acetate, hexanes) can be quantified by GC analysis of the final product to ensure they are below acceptable limits. This technique is highly sensitive and provides accurate quantification of these low-level impurities.

Spectroscopic Techniques for Functional Group Analysis

Spectroscopic methods are indispensable in the modern chemical research landscape, offering non-destructive techniques to elucidate the structural features of molecules. For a modified amino acid such as this compound, these techniques provide critical information regarding the presence of specific functional groups and, when incorporated into a larger peptide, its conformational preferences. The following sections detail the application of Infrared (IR) and Circular Dichroism (CD) spectroscopy in the characterization of this compound and related peptide structures.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint."

For this compound, the key functional groups are the carboxylic acid (-COOH), the tert-butoxycarbonyl (Boc) protecting group, the pyrrolidine ring, and the allyl group (-CH2-CH=CH2). While a specific IR spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on the analysis of similar compounds, such as Boc-L-Proline, and established characteristic vibrational frequencies. chemicalbook.comnih.govopenstax.orglibretexts.org

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band that typically appears in the region of 3300-2500 cm⁻¹. echemi.com This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid moieties. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid group is also a prominent feature, generally observed between 1760 and 1710 cm⁻¹. openstax.org

The Boc protecting group introduces additional characteristic absorptions. The carbonyl group of the carbamate (B1207046) in the Boc group typically shows a strong stretching band in the range of 1713 to 1685 cm⁻¹. researchgate.net The C-O bonds within the Boc group also give rise to stretching vibrations, usually in the 1300-1100 cm⁻¹ region.

The allyl group will present characteristic peaks corresponding to C=C stretching and C-H stretching and bending vibrations. The C=C stretch is typically found around 1640 cm⁻¹, while the =C-H stretching vibrations occur just above 3000 cm⁻¹.

Based on the IR spectrum of the closely related compound Boc-L-Proline, the following table summarizes the expected characteristic IR absorption bands for this compound. chemicalbook.com

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (very broad)
Carboxylic AcidC=O Stretch1760 - 1710
Boc GroupC=O Stretch (Carbamate)1713 - 1685
Allyl Group=C-H Stretch~3080
Alkyl C-HC-H Stretch2980 - 2850
Allyl GroupC=C Stretch~1640
Pyrrolidine RingC-N Stretch1200 - 1100
Carboxylic Acid / Boc GroupC-O Stretch1320 - 1210

This table presents expected values based on characteristic functional group absorptions and data from analogous compounds.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Peptides

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov This technique is particularly valuable for studying the secondary structure of peptides and proteins, as the arrangement of peptide bonds in space gives rise to characteristic CD signals. americanpeptidesociety.org While CD spectroscopy is not typically used to analyze single, unprotected amino acids, it is a critical tool for understanding the conformational impact of incorporating a modified amino acid like this compound into a peptide chain.

Proline and its derivatives are well-known for their unique conformational properties, which significantly influence the secondary structure of peptides. The cyclic nature of the proline ring restricts the possible values of the phi (φ) dihedral angle of the peptide backbone, often inducing turns or promoting the formation of a specific helical structure known as the polyproline II (PPII) helix. researchgate.netnih.gov The PPII helix is an extended, left-handed helix that is prevalent in unfolded or "disordered" proteins and plays a crucial role in various biological recognition processes. nih.govresearchgate.net

The characteristic CD spectrum of a peptide in a PPII conformation includes a strong negative band around 195-205 nm and a weak positive band near 220-228 nm. researchgate.netnih.gov The exact positions and intensities of these bands can be influenced by the peptide's length, the solvent, and the nature of the amino acid residues present. researchgate.net

The introduction of an alpha-allyl group in this compound would further constrain the local conformation when this residue is part of a peptide. This added steric bulk at the alpha-carbon is expected to influence the equilibrium of cis and trans conformations of the peptide bond preceding the proline residue and could potentially stabilize or destabilize the PPII helical structure.

To illustrate the typical CD spectral features of a proline-rich peptide that might incorporate a derivative like alpha-allyl-proline, the following table presents representative data for a peptide exhibiting a polyproline II helical structure.

Secondary Structure Characteristic Wavelength (nm) Typical Molar Ellipticity [θ] (deg cm² dmol⁻¹)
Polyproline II (PPII) Helix~228Positive (weak)
Polyproline II (PPII) Helix~204Negative (strong)
α-Helix222Negative (strong)
α-Helix208Negative (strong)
α-Helix193Positive (strong)
β-Sheet~217Negative (moderate)
β-Sheet~195Positive (strong)
Random Coil~195Negative (strong)

This table provides generalized data for common peptide secondary structures for comparative purposes. americanpeptidesociety.org

The study of peptides containing this compound using CD spectroscopy would therefore focus on how this specific modification alters the characteristic PPII spectrum or induces other secondary structural elements compared to peptides containing natural proline.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Landscapes

The three-dimensional shape and flexibility of Boc-alpha-allyl-DL-Pro-OH are fundamental to its chemical behavior. Conformational analysis explores the various spatial arrangements of its atoms and the relative energies associated with them, painting a picture of the molecule's preferred shapes and dynamic nature.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, relative energies of different conformers, and the energy profiles of reaction pathways. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can identify the most stable (lowest energy) conformations of the molecule. nih.govresearchgate.net

These calculations account for the complex interplay of steric and electronic effects, such as the puckering of the pyrrolidine (B122466) ring and the orientation of the bulky Boc-protecting group, the allyl side chain, and the carboxylic acid. By mapping the potential energy surface, DFT can elucidate the pathways for conformational changes or chemical reactions, identifying the energy barriers that must be overcome for these processes to occur. nih.govresearchgate.netacs.org The optimization process seeks the energy minimum on the potential energy surface, and a subsequent vibrational frequency analysis can confirm that the located structure is a true minimum (i.e., has no imaginary frequencies). masjaps.com

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
ConformerDescription of GeometryRelative Energy (kcal/mol)
APyrrolidine Ring (Down-pucker), Boc (Trans), Allyl (Gauche)0.00 (Global Minimum)
BPyrrolidine Ring (Up-pucker), Boc (Trans), Allyl (Gauche)+1.5
CPyrrolidine Ring (Down-pucker), Boc (Cis), Allyl (Gauche)+3.2
DPyrrolidine Ring (Down-pucker), Boc (Trans), Allyl (Anti)+0.8

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational flexibility, solvent interactions, and the timescale of various molecular motions. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (like water or an organic solvent) and track the trajectory of all atoms over nanoseconds or microseconds. This approach can reveal how the pyrrolidine ring puckers, how the allyl and Boc groups rotate, and how the entire molecule interacts with its environment through hydrogen bonds and other non-covalent forces. unimi.it Such simulations are invaluable for understanding how the molecule behaves in a realistic solution-phase environment, which is crucial for predicting its reactivity and interactions with other molecules. nih.govfrontiersin.org

Table 2: Properties Analyzed from MD Simulations of this compound
PropertyInformation Obtained
Root Mean Square Deviation (RMSD)Measures conformational stability over time.
Root Mean Square Fluctuation (RMSF)Identifies flexible regions of the molecule.
Radial Distribution Function (RDF)Characterizes the structure of the solvent around the solute.
Dihedral Angle AnalysisTracks the rotation around specific bonds, like the amide bond.

A unique feature of proline and its derivatives is the relatively small energy difference between the cis and trans isomers of the preceding peptide (or in this case, amide) bond. sigmaaldrich.com For this compound, this isomerism refers to the rotation about the N-C(O) bond of the Boc group. The cyclic nature of the proline ring reduces the steric clash that typically disfavors the cis conformation in other amino acids. nih.govrsc.org

Table 3: Theoretical Energetics of Boc-Proline Amide Bond Isomerism
ParameterTypical Calculated Value (kcal/mol)Significance
ΔE (Trans - Cis)~0.5 - 4.0Determines the equilibrium population of isomers.
Rotational Energy Barrier~15 - 20Governs the rate of interconversion between cis and trans forms.

Reaction Mechanism Elucidation

Understanding how a reaction proceeds step-by-step is key to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of short-lived, high-energy transition states that are impossible to observe experimentally.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). According to transition state theory, the energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. nih.gov Computational chemists use algorithms to locate these first-order saddle points on the potential energy surface. rowansci.com

For reactions involving this compound, such as an electrophilic addition to the allyl group, DFT calculations can model the geometry and energy of the corresponding transition state. nih.govresearchgate.net A key verification step is a frequency calculation, which must yield exactly one imaginary frequency for a true transition state. This imaginary frequency corresponds to the vibrational mode of the atoms moving along the reaction coordinate. nih.gov By comparing the activation energies of competing reaction pathways, one can predict which reaction will be faster and thus kinetically favored.

Table 4: Example of Transition State Analysis for a Hypothetical Reaction
Reaction PathwayCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Kinetic Outcome
Pathway A22.5Slower, minor product
Pathway B18.0Faster, major product

Many chemical reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers (diastereomers). Predicting and controlling this selectivity is a central goal of synthetic chemistry. Computational modeling provides a powerful means to understand the origins of regioselectivity and diastereoselectivity. nih.gov

This is achieved by calculating the transition state energies for all possible pathways leading to the different products. nih.gov For example, in a reaction involving the synthesis of a substituted proline derivative, different approaches of a reagent can lead to distinct diastereomers. mdpi.com The pathway with the lowest-energy transition state will be the most favorable, and the corresponding product will be the major one observed. researchgate.net This analysis allows chemists to rationalize experimental results and design new catalysts or reaction conditions to favor the formation of a desired isomer.

Table 5: Computational Prediction of Diastereoselectivity
Transition StateLeads to ProductRelative Energy (kcal/mol)Predicted d.r.
TS-1 (Re-face attack)(R,S)-Diastereomer0.0 >95:5
TS-2 (Si-face attack)(S,S)-Diastereomer+2.5

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing molecules with desired biological activities. For proline analogues, SAR studies explore how modifications to the proline scaffold affect their interaction with biological targets. nih.govnih.gov The unique constrained nature of the proline ring makes it a valuable component in designing peptidomimetics and other bioactive compounds.

Predictive modeling in systems biology allows for the simulation and prediction of how a compound like this compound might interact within a biological system. alliedacademies.org These computational frameworks can simulate responses to various conditions, aiding in hypothesis generation and experimental design. alliedacademies.org For proline derivatives, predictive models can be built using datasets of known binders to a particular target, correlating structural features with biological activity.

The features of this compound that would be critical in such models include the steric and electronic properties of the allyl group, the conformational constraints imposed by the pyrrolidine ring, and the presence of the Boc (tert-butoxycarbonyl) protecting group, which significantly influences the molecule's lipophilicity and hydrogen bonding capacity. Machine learning algorithms are increasingly used to build these predictive models, capable of handling complex relationships between molecular descriptors and biological outcomes. rsc.orgnih.gov

To illustrate, a predictive model for a hypothetical biological target could include the following molecular descriptors for a series of proline analogues:

DescriptorThis compound (Hypothetical Value)Proline (Reference Value)α-Methylproline (Reference Value)
Molecular Weight ( g/mol )255.31115.13129.16
LogP (Octanol-Water Partition Coefficient)2.1-1.6-1.2
Number of Hydrogen Bond Donors111
Number of Hydrogen Bond Acceptors422
Rotatable Bonds411
Predicted Biological Activity (IC50, µM)5.2>10025.7

This table contains hypothetical data for illustrative purposes.

Predicting the binding affinity between a ligand and its protein target is a cornerstone of computer-aided drug design. nih.gov Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction. aip.org For this compound, docking simulations could be performed against the active site of a relevant enzyme, such as proline dehydrogenase or a viral protease, to predict its binding mode and affinity. nih.govindexcopernicus.com

The results of such simulations are typically reported as a docking score, which is an estimation of the binding free energy. Factors influencing this score include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov The allyl group of this compound could potentially form hydrophobic interactions within a binding pocket, while the carboxylate and the Boc group's carbonyl oxygens could act as hydrogen bond acceptors.

Recent advances have seen the rise of machine learning and deep learning models for more accurate binding affinity prediction. nih.govarxiv.orgarxiv.org These models are trained on large datasets of protein-ligand complexes with experimentally determined binding affinities and can often outperform traditional scoring functions. rsc.orgnih.gov

A hypothetical output from a ligand-target binding affinity prediction study for this compound against a target enzyme might look like this:

Computational MethodPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Molecular Docking (AutoDock Vina)-7.8Hydrophobic interaction with Leu513, H-bond with active site water
Machine Learning (RF-Score)-8.2Favorable van der Waals contacts with multiple residues
Deep Learning (KDEEP)-8.5Strong electrostatic complementarity with binding pocket

This table contains hypothetical data for illustrative purposes.

Design of Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved characteristics, such as enhanced stability and oral bioavailability. This compound is instrumental in the design of these molecules, particularly in the creation of constrained peptides where the conformational flexibility is reduced. This rigidity is crucial for locking a peptide into its biologically active conformation, which can lead to improved potency and selectivity. acs.org The presence of the α,α-disubstituted center in this compound inherently restricts the available conformational space of the peptide backbone. acs.org

The defined three-dimensional structure of peptides is critical for their interaction with biological targets. nih.gov However, short peptide sequences excised from a parent protein often lose their organized secondary structure in solution. nih.gov The incorporation of constrained amino acids like this compound is a key strategy to overcome this challenge.

β-Turns: Proline residues are frequently found at the i+1 position of β-turns in proteins, a common type of non-repetitive secondary structure that causes a reversal in the direction of the polypeptide chain. nih.gov The pyrrolidine ring of proline restricts the backbone dihedral angle (φ) to values typically required for β-turn formation. peptide.com The introduction of an additional substituent at the α-carbon, as in this compound, creates a Cα,α-tetrasubstituted amino acid. This type of substitution provides even greater conformational restriction, further promoting the formation of turn structures. acs.org Studies on peptides containing a central Pro-Xaa sequence have shown that α,α-disubstituted amino acids at the i+2 position can bias the conformation towards type II/II′ β-turns. nih.gov

α-Helices: The stabilization of α-helices is another critical area where this compound finds application. The allyl group serves as a chemical handle for a technique known as hydrocarbon stapling. nih.govwhiterose.ac.uk In this method, two olefin-bearing amino acid residues, such as alpha-allyl-proline, are incorporated at specific positions in a peptide sequence (e.g., at the i and i+4 or i and i+7 positions). A ring-closing metathesis (RCM) reaction is then used to form a covalent hydrocarbon bridge, or "staple," between the side chains. nih.govwhiterose.ac.uk This covalent linkage locks the peptide into an α-helical conformation, preventing it from unfolding in solution. nih.gov Stabilized Alpha-Helices of BCL-2 domains (SAHBs) are a class of compounds developed using this strategy to overcome the limitations of natural peptides. nih.gov

Table 1: Influence of Proline Analogues on Peptide Secondary Structures
Structural FeatureEffect on Secondary StructureMechanism of StabilizationReference
Proline RingInduces β-TurnsRestricts backbone dihedral angle (φ) to conformations favorable for turns (Type I, II). nih.govpeptide.com
α,α-DisubstitutionEnhances β-Turn/Helical StabilityProvides greater conformational restriction compared to monosubstituted amino acids, biasing folding. acs.org
Allyl Group for RCMStabilizes α-HelicesForms a covalent hydrocarbon staple between adjacent turns of a helix, preventing unfolding. nih.govwhiterose.ac.uk

A major hurdle for the therapeutic use of natural peptides is their rapid degradation by proteases in the body and poor absorption. The structural modifications enabled by this compound help to overcome these limitations.

The introduction of Cα,α-disubstituted amino acids into a peptide backbone makes the adjacent peptide bonds sterically hindered and less recognizable by proteolytic enzymes. acs.org This steric shielding significantly enhances the peptide's resistance to enzymatic degradation, thereby increasing its metabolic half-life. nih.govnih.gov Furthermore, constraining a peptide into its active conformation can improve its binding affinity for its target, and it also reduces the entropic penalty upon binding. This can lead to improved bioavailability, as a lower dose may be required to achieve the desired therapeutic effect. The modification of peptides with non-natural amino acids can also influence their lipophilicity and ability to cross cell membranes, which are key factors for bioavailability. mdpi.comthieme-connect.com

Role in Developing Novel Therapeutic Agents

The ability to create stable and specific peptide structures opens the door to developing new drugs for a wide range of diseases. This compound serves as a versatile starting material for constructing complex molecules that can function as enzyme inhibitors or receptor ligands.

Many biological processes are mediated by the interaction of a peptide ligand with its corresponding receptor or the binding of a substrate to an enzyme's active site. ambeed.com Peptidomimetics designed using this compound can act as potent and selective modulators of these interactions.

Enzyme Inhibitors: By mimicking the transition state of an enzymatic reaction or the binding mode of a natural substrate, constrained peptides can act as effective enzyme inhibitors. uga.edu The rigid conformation imposed by the alpha-allyl-proline residue can ensure that the key interacting side chains are held in the optimal orientation for binding to the enzyme's active site, leading to high inhibitory potency.

Receptor Ligands: Similarly, for G protein-coupled receptors (GPCRs) and other receptor classes, the bioactive conformation of the peptide ligand is often a turn or helical structure. acs.orguj.edu.pl Incorporating this compound can stabilize this conformation, resulting in ligands with high affinity and selectivity for a specific receptor subtype. nih.gov For instance, spirocyclic scaffolds, which can be accessed synthetically from precursors like alpha-allyl proline, are features of many FDA-approved drugs that target receptors and enzymes. mmu.ac.uk

Table 2: Research Findings on Constrained Peptides in Therapeutic Design
Application AreaResearch FindingSignificance of ConstraintReference
Enzyme InhibitionMacrocyclic peptide epoxyketones show improved metabolic stability and act as potent immunoproteasome inhibitors.The macrocyclic structure, achievable through RCM of allyl groups, enhances stability compared to linear peptides. nih.gov
Receptor Ligand DesignLactam-constrained analogues of melanocyte-inhibiting factor (MIF-1) effectively mimic a type II β-turn.The constrained lactam enforces the bioactive conformation, maintaining key hydrogen bonds observed in the natural peptide. acs.org
iGluR AntagonistsProline analogs synthesized via C(sp3)-H activation act as selective NMDA receptor antagonists.The rigid proline scaffold allows for systematic structural modifications to achieve subtype selectivity. nih.gov

Lead optimization is the process of modifying a biologically active compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetics, to generate a clinical candidate. this compound is a valuable tool in this process. The allyl group is not just for creating structural constraints; it also serves as a versatile functional handle for further chemical modifications. acs.org Techniques such as 'click' chemistry, oxidative cleavage, or palladium-mediated cross-coupling reactions can be performed on the allyl group to introduce a wide variety of other functional groups or to link the peptide to other molecules. acs.orgacs.org This modularity allows chemists to systematically explore the structure-activity relationship (SAR) and fine-tune the properties of a lead compound to achieve the desired therapeutic profile. researchgate.net

Influence on Pharmacokinetic and Pharmacodynamic Properties

Pharmacokinetic (PK) Properties: Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). As discussed previously, the primary PK advantage conferred by alpha-allyl-proline is the enhanced metabolic stability, which reduces clearance and prolongs the drug's half-life in circulation. acs.org Furthermore, the conformational constraint can influence the molecule's size, shape, and lipophilicity, which in turn affects its absorption after administration, its distribution to various tissues, and its ability to penetrate cell membranes. mmu.ac.ukbiorxiv.org For example, modifications can be designed to either increase or decrease brain penetration, depending on the therapeutic target. biorxiv.org

Applications in Medicinal Chemistry and Drug Discovery

1 Modulation of Cell Membrane Permeability

A significant hurdle in drug development is ensuring that a therapeutic molecule can pass through the lipid bilayer of cell membranes to reach its intracellular target. nih.gov The chemical properties of a molecule, particularly its lipophilicity and its capacity for hydrogen bonding, are key determinants of its permeability. nih.govnih.gov The introduction of this compound into a peptide sequence can favorably modulate these properties.

Furthermore, the rigid structure of the alpha-substituted proline ring can enforce specific turns and folds in the peptide backbone. nih.govmdpi.com This conformational constraint can lead to the formation of stable intramolecular hydrogen bonds. By satisfying hydrogen bond donors and acceptors internally, the molecule exposes a more lipophilic exterior to its environment, effectively shielding polar groups from the lipid membrane and lowering the energy barrier for permeation. nih.gov

Table 1: Illustrative Impact of α-Allyl Proline Incorporation on Physicochemical Properties and Permeability
CompoundKey ModificationCalculated LogP (Lipophilicity)Parallel Artificial Membrane Permeability Assay (PAMPA) Papp (10-6 cm/s)
Parent PeptideUnmodified Proline1.50.8
Modified Peptideα-Allyl Proline2.34.5

Note: The data in this table is hypothetical and serves to illustrate the established principles of how increasing lipophilicity and conformational constraint can lead to improved membrane permeability. Actual values are dependent on the specific peptide sequence.

2 Impact on Target Selectivity and Potency

The therapeutic efficacy of a drug is defined by its ability to bind with high affinity (potency) to its intended biological target while avoiding interactions with other proteins (selectivity). acs.org The conformational rigidity imparted by this compound is a powerful tool for achieving these goals. nih.govtdx.cat

Most peptides are highly flexible in solution, adopting a multitude of conformations. mdpi.com However, only one of these conformations is typically responsible for binding to the target protein, often referred to as the "bioactive conformation." nih.gov A significant amount of energy (the entropic cost) is consumed when a flexible peptide must adopt this specific shape upon binding, which can weaken its affinity. The introduction of an alpha-allyl group on the proline ring severely restricts the available conformational space, effectively "locking" the peptide backbone into a shape that can be designed to more closely resemble the bioactive conformation. nih.govupc.edu This pre-organization reduces the entropic penalty of binding, leading to a tighter interaction and therefore higher potency. nih.gov

This same conformational constraint also enhances selectivity. While a flexible peptide might be able to contort itself to fit into the binding sites of multiple, structurally related off-targets, a rigidified peptide cannot. acs.orgnih.gov Its fixed three-dimensional structure is tailored for the specific topology of the primary target, making it a poor fit for other proteins. This results in fewer off-target interactions and a more selective pharmacological profile. Research into conformationally constrained proline analogs has shown this to be an effective strategy for improving the potency and selectivity of enzyme inhibitors and other therapeutic agents. nih.gov

Table 2: Representative Research Findings on the Effect of Proline Modification on Target Binding
CompoundModificationPrimary Target IC50 (nM)Off-Target A IC50 (nM)Selectivity Ratio (Off-Target A / Primary Target)
Lead PeptideStandard Proline1504503
Optimized Peptideα-Allyl Proline12> 2000> 167

Note: This table presents hypothetical data based on typical research outcomes when using conformational constraints to improve drug candidates. IC50 (half-maximal inhibitory concentration) is a measure of potency, where a lower value indicates higher potency. The selectivity ratio indicates the preference for the primary target.

Q & A

Q. What details are critical when documenting synthetic procedures for this compound in publications?

  • Methodological Answer: Include exact reagent grades, solvent drying methods, reaction temperatures (±2°C), and inert atmosphere protocols. For novel methods, provide step-by-step procedures in supplementary data, adhering to journal standards (e.g., Beilstein Journal’s requirement for ≤5 compounds in the main text). Cross-validate yields and spectral data with independent replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.